![molecular formula C20H14F3NO2 B2602667 (4-Methoxyphenyl)[3-phenyl-5-(trifluoromethyl)-2-pyridinyl]methanone CAS No. 2058812-13-6](/img/structure/B2602667.png)

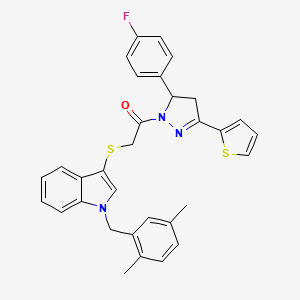

(4-Methoxyphenyl)[3-phenyl-5-(trifluoromethyl)-2-pyridinyl]methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

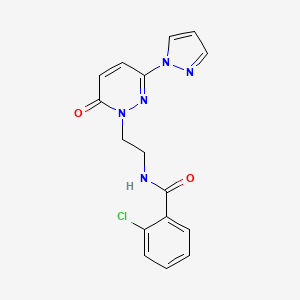

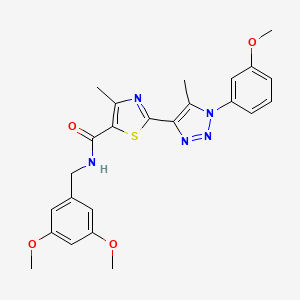

“(4-Methoxyphenyl)[3-phenyl-5-(trifluoromethyl)-2-pyridinyl]methanone” is a chemical compound with the molecular formula C15H11F3O2 .

Synthesis Analysis

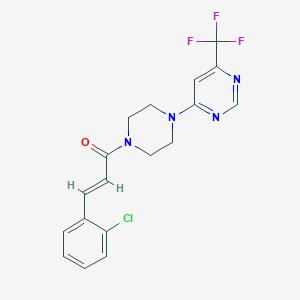

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Molecular Structure Analysis

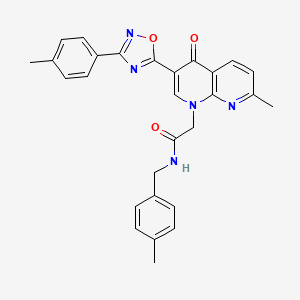

The molecular structure of this compound includes a methoxyphenyl group, a phenyl group, and a trifluoromethyl group attached to a pyridinyl group .

Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Physical and Chemical Properties Analysis

This compound is a solid with a pale yellow to pale beige color . It has a molecular weight of 280.24 . It is slightly soluble in acetonitrile and chloroform .

Scientific Research Applications

Anticancer Potential

Mechanism of Action and Anticancer Activity : (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), a compound related to the specified chemical structure, has been investigated for its anticancer properties. Studies have shown that PHT exhibits potent cytotoxicity across various tumor cell lines, with mechanisms involving the inhibition of tubulin polymerization, G2/M cell cycle arrest, and induction of apoptosis. It binds to the colchicine site on tubulin, affecting microtubule polymerization, which is critical for cancer cell division and viability (Magalhães et al., 2013). Moreover, this compound has been shown to have in vitro and in vivo antitumor effects without significant toxicity, suggesting its potential as a promising anticancer therapeutic agent (Magalhães et al., 2011).

Chemical Synthesis and Structural Analysis

Synthesis and Structural Investigation : Research has also focused on the synthesis and structural analysis of derivatives of this compound, revealing insights into their crystalline structure and molecular interactions. One study detailed the crystal structure of a derivative, emphasizing the conformational disorder within the methoxy groups and nonplanarity of the pyrimidine ring, contributing to weak intermolecular C–H...O interactions (Akkurt et al., 2003). These structural insights are crucial for understanding the chemical behavior and potential applications of these compounds in various fields.

Antimicrobial Activity

Synthesis and Biological Evaluation : Additionally, derivatives of (4-Methoxyphenyl)[3-phenyl-5-(trifluoromethyl)-2-pyridinyl]methanone have been synthesized and evaluated for their antimicrobial activity. Some compounds showed interesting activity against microbial strains, underscoring the potential of these derivatives in developing new antimicrobial agents (Chaudhari, 2012).

Molecular Docking and Computational Analysis

Molecular Docking Studies : The compound and its derivatives have also been subjected to molecular docking studies to understand their interaction with biological targets. These studies provide insights into the potential mechanism of action of these compounds against specific proteins or enzymes, aiding in the design of more effective therapeutic agents or inhibitors for various diseases (FathimaShahana & Yardily, 2020).

Safety and Hazards

Properties

IUPAC Name |

(4-methoxyphenyl)-[3-phenyl-5-(trifluoromethyl)pyridin-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F3NO2/c1-26-16-9-7-14(8-10-16)19(25)18-17(13-5-3-2-4-6-13)11-15(12-24-18)20(21,22)23/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALOOWRPJINOMHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=C(C=C(C=N2)C(F)(F)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[2.3]hexan-4-one](/img/structure/B2602585.png)

![Methyl 2-[1-(aminomethyl)cyclobutyl]acetate;hydrochloride](/img/structure/B2602588.png)

![2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]propanoic acid](/img/structure/B2602599.png)

![2-{(4-Chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2602604.png)